1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol
Overview
Description
1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is a synthetic compound known for its selective beta2-adrenergic receptor antagonist properties. It is commonly used in scientific experiments to study the effects of beta-blockers on various biological systems.
Preparation Methods
The synthesis of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol involves several steps. The primary synthetic route includes the reaction of 4-(2-propoxyethoxy)methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide .
Chemical Reactions Analysis
1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles
Scientific Research Applications
1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is widely used in scientific research due to its selective beta2-adrenergic receptor antagonist properties. It is utilized in:
Chemistry: As a model compound to study the effects of beta-blockers on chemical reactions and interactions.
Biology: To investigate the role of beta2-adrenergic receptors in various biological processes, including muscle contraction and relaxation.
Medicine: In preclinical studies to evaluate the potential therapeutic effects of beta-blockers in treating cardiovascular diseases.
Industry: As a reference compound in the development and testing of new beta-blockers and related pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol involves its binding to beta2-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The compound specifically targets beta2-adrenergic receptors, which are primarily found in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle .
Comparison with Similar Compounds
1-(Isopropylamino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)propan-2-ol is similar to other beta-blockers such as:
Bisoprolol: Another selective beta1-adrenergic receptor blocker used in the treatment of hypertension and heart diseases.
Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions.
Atenolol: A selective beta1-adrenergic receptor blocker used to manage hypertension and angina
The uniqueness of this compound lies in its selective beta2-adrenergic receptor antagonist properties, making it particularly useful for research focused on beta2-adrenergic receptor functions and related therapeutic applications.
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-[4-(2-propoxyethoxymethyl)phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-4-9-21-10-11-22-13-16-5-7-18(8-6-16)23-14-17(20)12-19-15(2)3/h5-8,15,17,19-20H,4,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQJXQPOCNDBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447715-44-7 | |
Record name | 1-((1-Methylethyl)amino)-3-(4-((2-propoxyethoxy)methyl)phenoxy)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((1-METHYLETHYL)AMINO)-3-(4-((2-PROPOXYETHOXY)METHYL)PHENOXY)-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF9JBH3LZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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